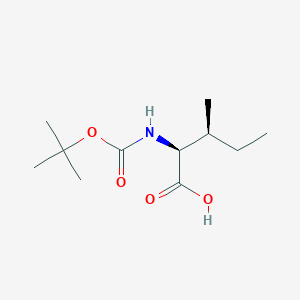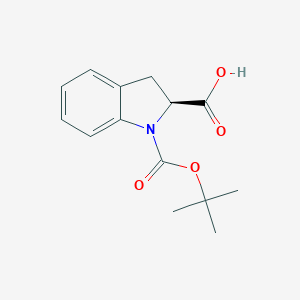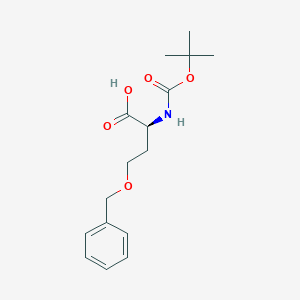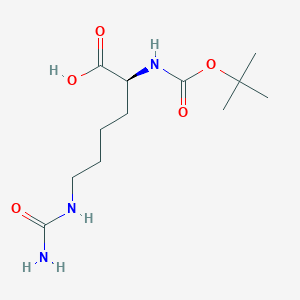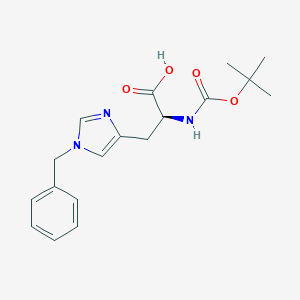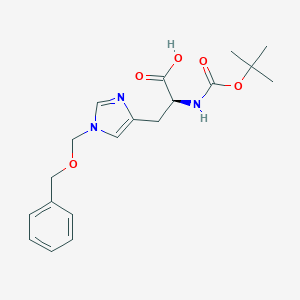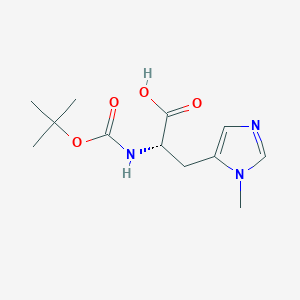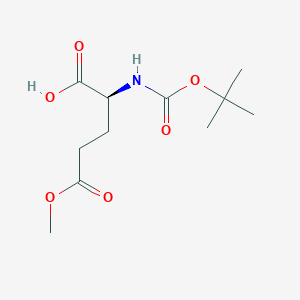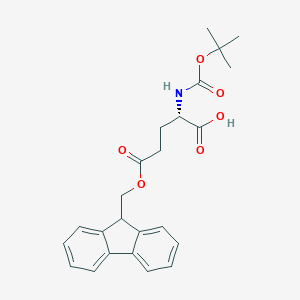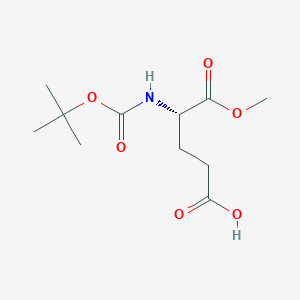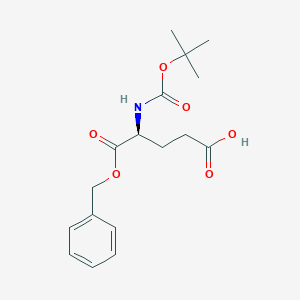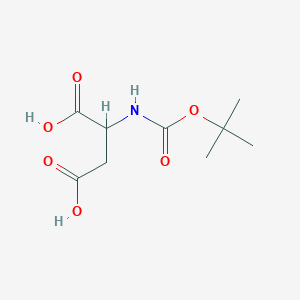
Boc-Asp-OH
描述
N-α-tert-Butyloxycarbonyl-L-aspartic acid (Boc-Asp-OH): is a derivative of aspartic acid, an amino acid. It is commonly used in peptide synthesis as a protected form of aspartic acid. The Boc group (tert-butyloxycarbonyl) serves as a protecting group for the amino group, preventing unwanted reactions during peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): Boc-Asp-OH is often used in SPPS, where it is coupled to a resin-bound peptide chain.
Liquid-Phase Peptide Synthesis (LPPS): this compound can also be used in LPPS, where it is dissolved in an organic solvent and coupled to other amino acids.
Industrial Production Methods:
Microwave-Assisted Coupling: This method involves the use of microwave irradiation to accelerate the coupling reactions of this compound with other amino acids, resulting in higher yields and shorter reaction times.
Nanoparticle-Based Synthesis: this compound can be prepared as nanoparticles in an aqueous solution, which enhances its solubility and reactivity in peptide synthesis.
化学反应分析
Types of Reactions:
Deprotection: The Boc group can be removed using strong acids like TFA, resulting in the formation of free aspartic acid.
Coupling Reactions: Boc-Asp-OH can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Trifluoroacetic Acid (TFA): Used for the deprotection of the Boc group.
Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt): Commonly used coupling reagents in peptide synthesis.
Major Products Formed:
科学研究应用
Chemistry:
Peptide Synthesis: Boc-Asp-OH is widely used in the synthesis of peptides and proteins for research and pharmaceutical applications.
Biology:
- **Protein
属性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJBMCZQVSQJDE-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301286262 | |
| Record name | N-tert-Butoxycarbonyl-L-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13726-67-5 | |
| Record name | N-tert-Butoxycarbonyl-L-aspartic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13726-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butoxycarbonyl)-L-aspartic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013726675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-tert-Butoxycarbonyl-L-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301286262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-butoxycarbonyl)-L-aspartic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-t-Butyloxycarbonyl-aspartic acid (Boc-Asp-OH) in peptide synthesis?
A1: this compound serves as a protected form of aspartic acid, an amino acid commonly found in peptides and proteins. The "Boc" group acts as a temporary protecting group for the amino group of aspartic acid. This protection is crucial during peptide synthesis to prevent unwanted side reactions and ensure that amino acids link in the desired sequence. [, ]
Q2: How does the thermal reaction of Boc-tripeptide derivatives lead to polypeptide formation?
A2: The research highlights a unique method for polypeptide synthesis using Boc-protected tripeptide derivatives. When heated near their melting points, these derivatives undergo a thermal reaction. While the exact mechanism requires further investigation, it's proposed that the terminal carboxyl group of one tripeptide molecule reacts with the unprotected amino group of another, forming a peptide bond and extending the polypeptide chain. [, ] This process repeats, ultimately leading to polypeptides with average molecular weights reaching 2,500 Da. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


